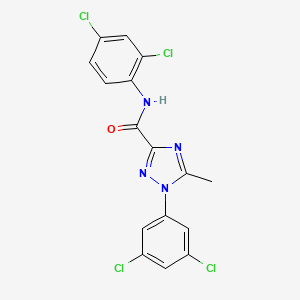

N-(2,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

説明

N-(2,4-Dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide compound characterized by dual dichlorophenyl substituents. Its structure combines a 1,2,4-triazole core with a methyl group at position 5 and carboxamide functionality at position 3, linked to 2,4-dichlorophenyl and 3,5-dichlorophenyl aromatic rings.

特性

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl4N4O/c1-8-21-15(16(25)22-14-3-2-9(17)7-13(14)20)23-24(8)12-5-10(18)4-11(19)6-12/h2-7H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCYRKQPCNSEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including cytotoxicity against various cancer cell lines, structure-activity relationships (SAR), and other relevant pharmacological properties.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 341.19 g/mol. The presence of dichlorophenyl groups and the triazole moiety contributes to its biological potency.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- Hep-G2 Cell Line : In vitro studies demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against Hep-G2 liver cancer cells. For instance, a derivative with a comparable structure showed a cell viability percentage of 10.99 ± 0.59% at a concentration of 100 µg/mL, indicating potent anticancer activity compared to standard drugs like doxorubicin (cell viability = 10.8 ± 0.41%) and ellipticine (cell viability = 11.5 ± 0.55%) .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the introduction of electronegative groups such as chlorine enhances the anticancer potential of triazole derivatives. The presence of dichlorophenyl moieties was linked to increased cytotoxicity .

The mechanism by which N-(2,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exerts its effects may involve:

- Inhibition of Tumor Cell Proliferation : The compound likely interferes with key signaling pathways involved in tumor growth and survival.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways .

Data Table: Cytotoxicity Results

Case Studies

Several studies have highlighted the potential therapeutic applications of triazole derivatives:

- Antiproliferative Activity : A study indicated that compounds containing the triazole scaffold exhibited significant antiproliferative activity against colorectal cancer cell lines (HT-29), with IC50 values in the micromolar range .

- Molecular Docking Studies : Research utilizing molecular docking has shown that triazole derivatives can effectively bind to key proteins involved in cancer signaling pathways, suggesting a targeted approach for drug design .

類似化合物との比較

Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic carboxamides and triazole derivatives. Below is a detailed comparison based on substituent patterns, synthesis, and physicochemical properties:

Structural Analogues in Pyrazole Carboxamides ()

Compounds 3a–3p from Molecules (2015) are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents. Key comparisons:

- Core Heterocycle : The target compound uses a 1,2,4-triazole core, whereas analogues like 3a–3p feature a pyrazole ring. Triazoles generally exhibit enhanced metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation.

- Substituents: The dichlorophenyl groups in the target compound mirror the chloro-substituted aryl moieties in 3b and 3e, which show higher melting points (171–174°C) compared to non-chlorinated analogues (e.g., 3a: 133–135°C), suggesting increased crystallinity and stability . The methyl group at position 5 in the triazole core is analogous to the 3-methyl substituent in pyrazole derivatives (e.g., 3a), which may influence steric interactions in biological targets.

- Synthesis : Both classes employ carbodiimide-mediated coupling (EDCI/HOBt) for carboxamide formation. However, the target compound’s triazole core likely requires distinct cyclization steps compared to pyrazole intermediates .

Triazole-Based Agrochemicals ()

- Etaconazole and Propiconazole : These fungicides feature a 1,2,4-triazole ring linked to dichlorophenyl groups via a dioxolane bridge. Unlike the target compound, they lack a carboxamide group but share the dichlorophenyl motif critical for antifungal activity .

- Iprodione : A dicarboximide fungicide with a 3,5-dichlorophenyl group. While structurally distinct (imidazolidine vs. triazole core), iprodione highlights the importance of dichlorophenyl substituents in agrochemical activity .

Physicochemical Properties

Key Differences and Implications

- Bioactivity: Pyrazole carboxamides (3a–3p) are primarily researched for antimicrobial activity, whereas triazole derivatives (e.g., propiconazole) target fungal cytochrome P450 enzymes. The target compound’s carboxamide group may enable unique binding modes compared to non-carboxamide triazoles.

- Stability : Dichlorophenyl groups enhance hydrophobicity and resistance to metabolic degradation, a trait shared across all compared compounds.

- Synthetic Complexity : The target compound’s dual dichlorophenyl groups and triazole-carboxamide linkage likely necessitate multi-step synthesis, contrasting with simpler dioxolane-linked triazoles .

Research Findings and Gaps

- Evidence Limitations: No direct data on the target compound’s biological activity or pharmacokinetics are provided. Existing evidence focuses on structural analogues.

- Opportunities : Comparative studies with 3a–3p could elucidate the impact of triazole vs. pyrazole cores on activity. Further synthesis and testing are needed to validate hypothesized pesticidal or antifungal properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

- Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., EDCI/HOBt) to enhance carboxamide bond formation and controlling reaction temperatures (e.g., 60–80°C) to minimize by-products. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield and purity. Structural analogs, such as triazole derivatives with methoxy groups, suggest that electron-withdrawing substituents (e.g., Cl) may require longer reaction times for complete substitution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the triazole ring and dichlorophenyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., via ESI+ mode). Infrared (IR) spectroscopy identifies carbonyl (C=O) and triazole ring vibrations. X-ray crystallography (if crystals are obtainable) provides definitive bond angles and dihedral angles, as demonstrated for structurally related 4H-1,2,4-triazoles .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential toxicity from chlorinated aromatic groups. Storage in amber vials under inert atmosphere (N₂/Ar) prevents degradation. First-aid measures include immediate rinsing for skin/eye contact and medical consultation for inhalation exposure, as outlined in safety data sheets for similar carboxamide derivatives .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Triangulate data using orthogonal assays (e.g., MIC tests for antimicrobial activity and MTT assays for cytotoxicity). Control for solvent interference (e.g., DMSO concentrations ≤1%) and validate cell line viability. Cross-reference with structurally similar compounds, such as 3,4,5-trimethoxyphenyl analogs, to identify substituent-specific trends. Iterative analysis, as suggested in qualitative research frameworks, helps isolate confounding variables .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with homology-modeled targets (e.g., fungal CYP51 for antifungal studies) identifies key interactions, such as hydrogen bonding with triazole N-atoms. Density Functional Theory (DFT) calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions. MD simulations (100 ns+) assess stability of ligand-protein complexes, using parameters validated for chlorinated aromatics .

Q. How do steric and electronic effects of the dichlorophenyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from 2,4-dichlorophenyl substituents may slow Suzuki-Miyaura coupling; use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate this. Hammett σ constants for Cl substituents (-0.23 to +0.11) predict electron-withdrawing effects, which can be counterbalanced by electron-donating groups on coupling partners. Kinetic studies under varying temperatures and catalyst loadings isolate steric vs. electronic contributions .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Employ co-solvents (e.g., PEG-400) at ≤10% v/v to maintain solubility without cytotoxicity. Micellar encapsulation using pluronic F-68 or liposomal formulations enhances bioavailability. Structural modification via salt formation (e.g., sodium carboxylate derivatives) or prodrug approaches (e.g., esterification of the carboxamide) improves hydrophilicity, as seen in related triazole-based pharmaceuticals .

Notes on Methodological Rigor

- Data Contradiction Analysis : Follow iterative frameworks (e.g., Creswell’s triangulation) to reconcile conflicting results, incorporating both experimental replicates and computational validation .

- Systematic Reviews : Use PRISMA guidelines to synthesize literature on triazole-carboxamide derivatives, emphasizing mechanistic studies over anecdotal bioactivity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。